Methyl 3-amino-5-chlorophenylacetate
Description
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(3-amino-5-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3 |
InChI Key |
BNJWYLJAHWOAFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 3-Amino-5-Chlorophenylacetic Acid
The most straightforward method involves the esterification of the corresponding carboxylic acid with methanol under acidic conditions. This approach is widely reported for analogous compounds such as methyl 2-(3-amino-4-chlorophenyl)acetate, which shares similar substitution patterns and reactivity.
- Reaction Conditions:
- Reflux of 3-amino-5-chlorophenylacetic acid with excess methanol
- Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
- Duration: Several hours until complete conversion
- Purification:
- Removal of excess methanol by distillation
- Recrystallization from ethanol/water or chromatographic purification to achieve >95% purity
- Yield: Typically moderate to high, depending on reaction time and catalyst efficiency
| Parameter | Typical Condition | Outcome |
|---|---|---|
| Temperature | Reflux (~65-70°C) | Complete esterification |
| Catalyst | H2SO4 or p-TsOH (cat. %) | Accelerates reaction |
| Reaction time | 4–8 hours | High conversion |
| Purification method | Recrystallization or column chromatography | >95% purity |
Halogenated Phenylacetate Intermediate Route
An alternative involves the synthesis of methyl α-bromo-3-chlorophenylacetate followed by nucleophilic substitution with ammonia or amines to introduce the amino group.
- Step 1: Preparation of methyl α-bromo-3-chlorophenylacetate via bromination of methyl 3-chlorophenylacetate using N-bromosuccinimide (NBS) or similar brominating agents.
- Step 2: Reaction of the α-bromo ester with ammonia or ammonium salts to substitute the bromine with an amino group, yielding methyl 3-amino-5-chlorophenylacetate.
- Reaction Conditions:
- Solvent: Methanol or ethanol
- Base: Sodium bicarbonate or potassium carbonate to neutralize HBr formed
- Temperature: 60–80°C
- Time: 6–12 hours
| Step | Reagents/Conditions | Product Yield (%) |
|---|---|---|
| Bromination | NBS, CCl4, reflux | 70–85 |
| Amination | NH3 (aq or gas), K2CO3, MeOH, 70°C | 60–75 |
This route allows for better control over substitution and can be adapted for scale-up synthesis.
Resolution of Racemic Mixtures (Chiral Synthesis)
When enantiomerically pure forms are required, resolution techniques using chiral acids such as camphor sulfonic acid or tartaric acid salts have been employed, especially for related methylamino-chlorophenylacetates.
- Process:
- Formation of diastereomeric salts with chiral acids
- Crystallization and separation of individual enantiomer salts
- Recovery of pure this compound by basification and extraction
- Yields: Typically 68–75% with high enantiomeric excess (>98% by HPLC)
- Key Parameters:
- Temperature control (0–15°C) critical for crystallization
- pH adjustment to 6.9–7.1 for optimal separation
| Parameter | Conditions | Result |
|---|---|---|
| Temperature | 0–15°C | Crystallization of salt |
| pH | 6.9–7.1 (ammonia solution) | Salt formation and separation |
| Drying | 55–60°C | Pure diastereomeric salt |
| Optical purity | HPLC > 98%, [α]D +80 to +130° | Enantiomerically enriched |
Reaction Mechanisms and Analytical Characterization
Reaction Mechanisms
- Esterification proceeds via protonation of the carboxyl group followed by nucleophilic attack by methanol and subsequent elimination of water.
- Halogenation at the α-position involves radical bromination facilitated by NBS.
- Amination occurs through nucleophilic substitution (SN2) of the bromide by ammonia.
Characterization Techniques
| Technique | Purpose | Typical Data/Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and ester formation | ¹H NMR: Methoxy protons at δ ~3.7 ppm; aromatic protons shifted by amino and chloro substituents |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess | Purity >95%, chiral columns for enantiomeric separation |
| Mass Spectrometry (MS) | Molecular weight confirmation | M+H peak at m/z consistent with C9H10ClNO2 |
| Melting Point (M.P.) | Compound identification and purity | Sharp melting point consistent with literature |
| Optical Rotation ([α]D) | Enantiomeric purity for chiral forms | Values ranging +80 to +130 (c=1, MeOH) |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Esterification | 3-Amino-5-chlorophenylacetic acid | Methanol, acid catalyst, reflux | 70–85 | Simple, scalable |
| Halogenation + Amination | Methyl 3-chlorophenylacetate | NBS, NH3, base, MeOH, 60–80°C | 60–75 | Allows substitution control |
| Chiral Resolution | Racemic methylamino-5-chlorophenylacetate | Camphor sulfonic acid or tartaric acid, pH control, cooling | 68–75 | For enantiomerically pure product |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-chlorophenylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-chlorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-amino-5-chlorophenylacetate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
a) 3-Chlorophenylmethylamine (H₃C-NH₂-C₆H₃Cl)
- Functional Groups : Primary amine (-NH₂) and chloro substituent at the 3-position.
- Key Differences : Lacks the ester group and the 5-chloro substituent present in the target compound.
- Reactivity: The amine group enhances nucleophilicity, making it prone to acylation or alkylation, whereas the ester group in Methyl 3-amino-5-chlorophenylacetate favors hydrolysis or transesterification .
- Synthesis : Produced via reductive amination of 3-chlorophenyl ketones, contrasting with esterification pathways typical for phenylacetates .
b) (3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindol-3-yl]acetate
- Functional Groups : Ester, chloro (3-position), benzoyl, and indole moieties.
- Key Differences: The indole and benzoyl groups increase molecular complexity and hydrophobicity compared to this compound. The 5-methoxy group may enhance metabolic stability, whereas the 3-amino group in the target compound could improve solubility .
- Applications : Used in research as a prostaglandin analog, highlighting how substituent diversity influences biological activity .
c) Methyl Violet (C₂₄H₂₈ClN₃)
- Functional Groups: Triarylmethane core with multiple chloro and dimethylamino groups.
- Key Differences: A cationic dye with delocalized electron systems, unlike the neutral ester structure of this compound.
- Applications : Widely used as a biological stain, demonstrating how chloro-aromatic compounds vary in utility based on electronic properties .

Research Findings
Substituent Position Effects: The 5-chloro and 3-amino arrangement in this compound may enhance hydrogen bonding compared to 3-chloro analogs, improving solubility in polar aprotic solvents .
Stability: Esters like this compound are less prone to oxidation than amines (e.g., 3-chlorophenylmethylamine) but require protection from hydrolytic conditions .
Biological Relevance : Indole-containing analogs (e.g., compound) exhibit targeted bioactivity, whereas simpler structures like the target compound may serve as building blocks for bioactive molecules .
Biological Activity
Methyl 3-amino-5-chlorophenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound has the molecular formula C9H10ClNO2 and a molecular weight of approximately 201.64 g/mol. The compound features an amino group and a chlorine substituent on the phenyl ring, which are crucial for its biological activity. The structural arrangement allows for specific interactions with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds and engage in electrostatic interactions, while the chlorine atom enhances the compound's reactivity and binding affinity. These interactions can modulate several biological processes, including:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains. | |
| Anticancer | Induces apoptosis in cancer cell lines; specific mechanisms under study. | |
| Enzyme Interaction | Interacts with enzymes involved in metabolic pathways. |
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that this compound exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effective inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of this compound on various cancer cell lines indicated that it can significantly reduce cell viability, particularly in colorectal and lung cancer models. The mechanism appears to involve caspase activation and subsequent apoptotic pathways .
- Comparative Analysis : When compared to similar compounds, such as methyl 3-amino-4-chlorophenylacetate, this compound showed enhanced activity due to the unique positioning of the chlorine atom, which influences its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

